molecular formula C4H9N3O3S B1388387 3-Oxopiperazine-1-sulfonamide CAS No. 878386-22-2

3-Oxopiperazine-1-sulfonamide

Cat. No.: B1388387
CAS No.: 878386-22-2
M. Wt: 179.2 g/mol
InChI Key: ONBCOARFCGLSKQ-UHFFFAOYSA-N
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Description

3-Oxopiperazine-1-sulfonamide is an organic compound with the molecular formula C4H9N3O3S and a molecular weight of 179.2 g/mol. This compound is an important structural scaffold that has gained significant interest in the scientific community due to its unique properties and diverse range of applications.

Safety and Hazards

While specific safety data for 3-Oxopiperazine-1-sulfonamide is not available, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

3-Oxopiperazine-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is significant because it can influence the enzyme’s activity, potentially leading to therapeutic applications in conditions like glaucoma and epilepsy. Additionally, this compound has been shown to inhibit dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway . This inhibition can have antibacterial effects, making it a potential candidate for antimicrobial drug development.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By affecting this pathway, this compound can alter cell function and behavior. Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have therapeutic effects . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins . This binding can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting enzyme activity and modulating cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For instance, the compound can inhibit dihydropteroate synthetase, affecting the folate synthesis pathway . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular function and behavior . Additionally, this compound can modulate other metabolic pathways, including those involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is important for its interactions with biomolecules and its overall activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it interacts with enzymes involved in energy production . This localization is essential for its effects on cellular metabolism and other processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopiperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of piperazine-2,5-dione as a starting material, which is reacted with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

3-Oxopiperazine-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Oxopiperazine-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide and sulfamethoxazole.

    Sulfonimidates: Sulfur (VI) species with a tetrahedral sulfur center, used as intermediates in the synthesis of other sulfur-containing compounds.

Uniqueness

3-Oxopiperazine-1-sulfonamide is unique due to its specific structural features, including the piperazine ring and the sulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-oxopiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3S/c5-11(9,10)7-2-1-6-4(8)3-7/h1-3H2,(H,6,8)(H2,5,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBCOARFCGLSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The subtitle compound was prepared according to the procedure outlined in Example 62 step i) using 2-oxopiperazine (0.5 g) and sulfamide (0.45 g) to give a beige solid. Yield: 0.83 g.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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